(2-(1H-Tetrazol-5-yl)phenyl)boronic acid (2-(1H-Tetrazol-5-yl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 155884-01-8
VCID: VC21120568
InChI: InChI=1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12)
SMILES: B(C1=CC=CC=C1C2=NNN=N2)(O)O
Molecular Formula: C7H7BN4O2
Molecular Weight: 189.97 g/mol

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid

CAS No.: 155884-01-8

Cat. No.: VC21120568

Molecular Formula: C7H7BN4O2

Molecular Weight: 189.97 g/mol

* For research use only. Not for human or veterinary use.

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid - 155884-01-8

Specification

CAS No. 155884-01-8
Molecular Formula C7H7BN4O2
Molecular Weight 189.97 g/mol
IUPAC Name [2-(2H-tetrazol-5-yl)phenyl]boronic acid
Standard InChI InChI=1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12)
Standard InChI Key GVRXWYFECKHTSJ-UHFFFAOYSA-N
SMILES B(C1=CC=CC=C1C2=NNN=N2)(O)O
Canonical SMILES B(C1=CC=CC=C1C2=NNN=N2)(O)O

Introduction

Chemical Identity and Structure

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is characterized by the presence of a boronic acid functional group (B(OH)₂) attached to a phenyl ring that is further substituted with a tetrazole moiety at the ortho position. The tetrazole group, a five-membered heterocyclic compound containing four nitrogen atoms, provides the molecule with unique chemical and biological properties .

Identification Data

ParameterInformation
CAS Number155884-01-8
Molecular FormulaC₇H₇BN₄O₂
Molecular Weight189.97 g/mol
IUPAC Name[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]boronic acid
SMILESOB(O)C1=CC=CC=C1C1=NNN=N1
InChI KeyGVRXWYFECKHTSJ-UHFFFAOYSA-N
Synonyms2-(Tetrazol-5-yl)phenylboronic acid, 2-(2H-Tetrazol-5-yl)phenylboronic acid, 2-(1H-Tetrazol-5-yl)phenylboronic acid, Boronic acid,B-[2-(2H-tetrazol-5-yl)phenyl]-

Physical Properties

The compound exists as a white to off-white solid with distinct physical characteristics that influence its handling and applications in research settings .

PropertyValue
Physical StateWhite to off-white solid
Melting Point148-152°C
Boiling Point507.1°C at 760 mmHg
Density1.5±0.1 g/cm³
Flash Point260.5°C
LogP1.01
pKa4.11±0.10 (Predicted)
SolubilitySoluble in polar organic solvents
Storage Temperature2-8°C (Refrigeration recommended)

Synthetic Routes and Preparation Methods

The synthesis of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid typically involves multi-step processes that require precise reaction conditions and purification techniques. While the search results don't provide detailed synthetic routes specific to this compound, related compounds are synthesized through similar pathways .

General Synthetic Approaches

One common approach involves the reaction of a phenylboronic acid derivative with a tetrazole precursor. This can be accomplished through:

  • Palladium-catalyzed cross-coupling reactions

  • Direct borylation of tetrazole-containing aryl halides

  • Cyclization reactions to form the tetrazole ring after boronic acid introduction

The reaction conditions typically require control of temperature, solvent selection, and catalyst loading to achieve high yields and purity .

Chemical Reactivity

Suzuki-Miyaura Coupling Reactions

One of the most valuable aspects of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid is its ability to participate in Suzuki-Miyaura coupling reactions. This powerful chemical reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

By reacting (2-(1H-Tetrazol-5-yl)phenyl)boronic acid with suitable partners containing leaving groups (e.g., halides, triflates), researchers can introduce the tetrazole-containing moiety onto complex organic molecules with high regioselectivity. This capability makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science .

Tetrazole Ring Properties

The tetrazole ring in (2-(1H-Tetrazol-5-yl)phenyl)boronic acid possesses unique chemical properties:

  • High nitrogen content

  • Ability to form hydrogen bonds

  • Participation in metal coordination reactions

  • Potential to act as a bioisosteric replacement for carboxylic acid groups in medicinal chemistry

These properties allow researchers to develop new metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensors.

Applications in Research and Industry

Drug Discovery and Medicinal Chemistry

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid has significant applications in pharmaceutical research and drug development :

  • Synthesis of Bioactive Compounds: It serves as a key intermediate in the synthesis of pharmaceuticals for the treatment of glaucoma and diabetic retinopathy.

  • Development of Enzyme Inhibitors: The compound has been utilized in the creation of enzyme inhibitors, including those targeting indoleamine 2,3-dioxygenase (IDO1) .

  • Receptor Modulators: Research has employed this compound in the synthesis of ChemR23 inhibitors, which have potential anti-inflammatory applications .

  • Bioisosteric Replacements: The tetrazole group can function as a bioisosteric replacement for carboxylic acid groups in drug design, potentially improving pharmacokinetic properties.

Materials Science and Chemical Sensors

The unique structural features of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid make it valuable in materials science applications :

  • Metal-Organic Frameworks (MOFs): The tetrazole moiety's ability to coordinate with metals facilitates the development of MOFs with applications in gas storage and catalysis.

  • Chemical Sensors: The compound has been explored for the development of sensing platforms, particularly for detecting specific analytes through boronic acid-diol interactions .

  • Advanced Materials: Research indicates potential applications in creating materials with specific electronic and optical properties .

Organic Synthesis Applications

As a versatile building block in organic synthesis, (2-(1H-Tetrazol-5-yl)phenyl)boronic acid enables the creation of complex molecules with high specificity :

  • Cross-Coupling Reactions: It serves as a key reagent in palladium-catalyzed carbon-carbon bond formation reactions .

  • Heterocycle Synthesis: The compound facilitates the introduction of tetrazole-containing moieties into diverse molecular scaffolds .

  • Functionalized Materials: It enables the development of materials with controlled functionalities through precise synthetic methodologies .

Structural Characterization

Analytical techniques commonly used to characterize (2-(1H-Tetrazol-5-yl)phenyl)boronic acid include:

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation, with characteristic signals for the aromatic protons, boronic acid OH groups, and tetrazole NH .

  • Mass Spectrometry: High-resolution mass spectrometry typically shows the molecular ion peak along with fragmentation patterns involving N₂ loss from the tetrazole ring .

  • IR Spectroscopy: Shows characteristic absorption bands for B-O stretching (boronic acid), C=N stretching (tetrazole), and OH stretching .

  • UV-Vis Spectroscopy: Provides insights into electronic transitions and can help distinguish between different tautomeric forms .

Crystallographic Analysis

X-ray diffraction analysis has been employed to determine the exact three-dimensional structure of tetrazole-containing compounds, revealing important information about bond angles, distances, and molecular packing in the crystal lattice .

Hazard CategoryInformation
Signal WordWarning
SymbolGHS07
Hazard StatementsH319 (Causes serious eye irritation), H315 (Causes skin irritation), H302 (Harmful if swallowed)
Precautionary StatementsP305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P280 (Wear protective gloves/eye protection), P264 (Wash thoroughly after handling)
UN Number1325
Hazard Class6.1
WGK Germany3.0

Research and Development Trends

Current research involving (2-(1H-Tetrazol-5-yl)phenyl)boronic acid is focused on several promising areas:

Pharmaceutical Applications

Researchers are exploring the compound's potential in developing novel therapeutics for various conditions :

  • Anti-inflammatory Agents: Development of compounds targeting specific inflammatory pathways

  • Enzyme Inhibitors: Creation of selective inhibitors for therapeutic targets

  • Anticancer Compounds: Investigation of tetrazole-containing structures with antiproliferative properties

Advanced Materials Development

The unique properties of this compound are being leveraged for creating innovative materials :

  • Functional Polymers: Incorporation into polymer structures to impart specific properties

  • Coordination Networks: Development of novel coordination polymers for application in catalysis and separation

  • Sensors and Diagnostic Tools: Creation of detection systems for various analytes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator